1-Chloro-3,5-difluorobenzene

Process Chemistry Synthetic Route Scouting Manufacturing Feasibility

1-Chloro-3,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H3ClF2, characterized by a meta-substituted benzene ring with chlorine at position 1 and fluorine atoms at positions 3 and 5. At ambient conditions, it is a colorless liquid with a reported density of 1.329 g/mL at 25 °C and a boiling point range of 111-112 °C (lit.).

Molecular Formula C6H3ClF2
Molecular Weight 148.54 g/mol
CAS No. 1435-43-4
Cat. No. B074746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,5-difluorobenzene
CAS1435-43-4
Molecular FormulaC6H3ClF2
Molecular Weight148.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)F
InChIInChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyRFKBODCWHNDUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3,5-difluorobenzene (CAS 1435-43-4) Procurement & Sourcing Overview


1-Chloro-3,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H3ClF2, characterized by a meta-substituted benzene ring with chlorine at position 1 and fluorine atoms at positions 3 and 5 [1]. At ambient conditions, it is a colorless liquid with a reported density of 1.329 g/mL at 25 °C and a boiling point range of 111-112 °C (lit.) . Its primary role in industrial and research settings is as a versatile synthetic intermediate, specifically for producing pharmaceuticals, agrochemicals, and advanced materials .

The Case Against Generic Substitution for 1-Chloro-3,5-difluorobenzene


The precise 1,3,5-substitution pattern on the benzene ring dictates the electronic environment and subsequent reactivity of this halogenated building block. Simply substituting it with a different positional isomer, such as 1-chloro-2,4-difluorobenzene, leads to quantifiably different physical properties and chemical outcomes. Critically, the chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution differently based on the adjacent fluorine substituents [1]. This regiospecificity is non-negotiable in patented synthetic routes for producing high-value downstream molecules like 3,5-difluoroaniline [2]. Using an isomer or a non-fluorinated analog introduces unpredictable reactivity, altering yields and potentially leading to off-spec final products that fail critical quality attributes, rendering cross-category substitution a high-risk procurement error.

Quantitative Evidence Guide: Differentiating 1-Chloro-3,5-difluorobenzene from Analogs


Sourcing from 2,6-Difluoroaniline vs. 3,5-Difluoroaniline: A Direct Comparison of Industrial Routes

A key point of differentiation lies in the industrial synthesis routes, which dictate the commercial availability and cost of this intermediate. An older method started from 1,3,5-trichlorobenzene, producing 1-chloro-3,5-difluorobenzene with a yield of 50-60% under high-temperature and high-pressure conditions using potassium fluoride, requiring expensive catalysts [1]. A more modern and efficient route, however, starts from 2,6-difluoroaniline. This alternative process, which involves a sulfonyl chloride-mediated chlorination and subsequent diazotization, is described as having a simple, cost-effective process with a high yield and is suitable for industrial production [1]. This contrasts with the synthesis of the key analog 1-chloro-2,4-difluorobenzene, which is typically sourced from different precursors, leading to distinct cost structures and supply chain robustness.

Process Chemistry Synthetic Route Scouting Manufacturing Feasibility

Physicochemical Differentiation: Boiling Point and Density vs. 1-Chloro-2,4-difluorobenzene

The physical properties of 1-chloro-3,5-difluorobenzene are measurably distinct from its closest isomer, 1-chloro-2,4-difluorobenzene, providing a basis for analytical differentiation and highlighting differences in intermolecular forces due to substitution pattern. A meta-substitution pattern (3,5-) results in a significantly lower boiling point and density compared to the ortho/para-substituted analog (2,4-). For procurement, this directly impacts storage, handling (volatility), and purification (distillation parameters).

Physicochemical Property Comparison Process Engineering Quality Control

Density as a Key Differentiator from 1-Chloro-2,4-difluorobenzene

Complementing the boiling point difference, the density of 1-chloro-3,5-difluorobenzene is also quantifiably distinct from its 2,4-isomer. This property is critical for accurate volumetric dispensing in large-scale syntheses and for troubleshooting unexpected phase behavior in reaction mixtures.

Analytical Chemistry Quality Assurance Formulation Science

Established Industrial Utility: Direct Precursor to 3,5-Difluoroaniline

The industrial relevance of 1-chloro-3,5-difluorobenzene is not speculative; it is validated by its explicit role in granted patents as the preferred starting material for synthesizing 3,5-difluoroaniline. This downstream compound is a crucial intermediate in the production of the herbicide diflufenzopyr. The patented process highlights that 1-chloro-3,5-difluorobenzene can be selectively reacted to yield the aniline, overcoming the high cost and corrosive nature of previous methods [1]. This creates a quantifiable and traceable demand signal that generic alternatives cannot satisfy, as the patented route is specific to this isomer.

Agrochemical Synthesis Process Patent Validation Supply Chain Mapping

Purity Profile Benchmarking: Standard Commercial Specifications

The standard commercial purity for 1-chloro-3,5-difluorobenzene from major vendors is established at ≥97% (GC), with some offering a 95% assay [REFS-1, REFS-2]. This sets a clear, quantitative benchmark for procurement. In contrast, the 2,4-isomer is commonly offered at a higher standard purity of 98% . While the 3,5-isomer may have a slightly lower typical purity, its specific impurity profile is critical for its intended applications (e.g., the patented route to 3,5-difluoroaniline). An end-user must verify that the impurity profile of a 97% lot does not interfere with their specific catalytic cycle or downstream purification, making it imperative to procure from vendors who can provide detailed Certificates of Analysis (CoA).

Procurement Specifications Vendor Qualification Quality Benchmarking

Best-Fit Application Scenarios for 1-Chloro-3,5-difluorobenzene (1435-43-4)


Agrochemical Process Development for Diflufenzopyr

This compound is the validated, patented starting material for the synthesis of 3,5-difluoroaniline, the key intermediate in the production of the herbicide diflufenzopyr [1]. R&D and process chemistry teams working to optimize or scale this specific agrochemical route have no alternative due to the regiospecificity required for the downstream molecule. Its use is justified by the quantifiable yield improvements over older, more expensive routes cited in the patent literature [1].

Synthesis of Novel Fluorinated Building Blocks

In medicinal chemistry and materials science, 1-chloro-3,5-difluorobenzene serves as a versatile electrophile for introducing a 3,5-difluorophenyl motif. The presence of the chlorine atom provides a functional handle for diverse cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct complex molecules . The distinct electronic properties conferred by the meta-fluorine arrangement make it a unique fragment for tuning the physicochemical properties of drug candidates or advanced polymers, differentiating it from other isomers like the 2,4-difluoro analog.

Quality Control and Analytical Reference Standard Programs

Due to its well-defined and distinct physical properties—specifically its boiling point of 111-112 °C and density of 1.329 g/mL—1-chloro-3,5-difluorobenzene is an ideal candidate for use as a reference standard in analytical chemistry . These properties are quantifiably different from its common isomer (1-chloro-2,4-difluorobenzene), which has a boiling point of 127 °C and density of 1.353 g/mL . This allows for unambiguous identification and purity assessment of incoming materials, preventing costly isomer mix-ups in quality assurance laboratories.

Electronic and Specialty Polymer Intermediates

The compound is a valuable intermediate in the creation of specialty polymers and resins used in coatings and adhesives that require high durability and resistance to chemicals . Furthermore, its utility extends to the electronics industry, where it is used in fluorination reactions for electronic chemistry applications . The specific placement of fluorine atoms contributes to desirable properties like low dielectric constants and enhanced thermal stability in the final polymeric materials.

Technical Documentation Hub

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